molecular formula C11H17N3 B13250816 2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine

2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine

Cat. No.: B13250816
M. Wt: 191.27 g/mol
InChI Key: HVHXNKACDVBMMW-UHFFFAOYSA-N
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Description

2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine is a bicyclic heteroaromatic compound featuring a fused imidazole-pyrazine core with a cyclopentyl substituent at the 2-position. The tetrahydroimidazo[1,2-a]pyrazine scaffold is known for its versatility in drug discovery and materials science due to its rigid structure and capacity for diverse functionalization .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

2-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C11H17N3/c1-2-4-9(3-1)10-8-14-6-5-12-7-11(14)13-10/h8-9,12H,1-7H2

InChI Key

HVHXNKACDVBMMW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CN3CCNCC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with 2-aminopyrazine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced imidazo[1,2-A]pyrazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The compound’s fused ring system allows it to fit into active sites of enzymes or binding pockets of receptors, thereby modulating their activity .

Comparison with Similar Compounds

Substituent Effects on Optical Properties

Compounds with aromatic substituents, such as 7-phenylbenzo[4,5]imidazo[2,1-a]pyrrolo[2,1-c]pyrazine (11) and 6-phenylnaphtho[2,3-b]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (8h), exhibit strong fluorescence in solution (quantum yields up to 56%) and blue emission in aggregated states. The additional benzene ring in 8h intensifies fluorescence compared to 11, highlighting the role of extended conjugation . In contrast, the cyclopentyl group in the target compound may reduce fluorescence due to its saturated nature but could improve solubility in non-polar environments .

Table 1: Fluorescence Properties of Selected Imidazo[1,2-a]pyrazine Derivatives

Compound Substituent Fluorescence Quantum Yield (%) Emission Wavelength (nm)
8h () 6-phenyl-naphtho 56 450 (blue)
11 () 7-phenyl-benzo 45 455 (blue)
Target Compound () 2-cyclopentyl Not reported Not reported

Physical and Thermodynamic Properties

Imidazo[1,2-a]pyrazine exhibits a vaporization enthalpy of 70.7 ± 1.0 kJ·mol⁻¹ (), higher than less polar heterocycles due to dipole-dipole interactions. The cyclopentyl substituent may further increase molecular weight (predicted ~230 g/mol) and reduce volatility, enhancing solid-state stability .

Table 3: Thermodynamic and Physical Properties

Compound Molecular Weight (g/mol) Vaporization Enthalpy (kJ·mol⁻¹)
Imidazo[1,2-a]pyrazine 132.14 70.7 ± 1.0
Target Compound (Estimated) ~230 Not reported

Biological Activity

2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine (CAS Number: 1339823-57-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C₁₁H₁₇N₃
  • Molecular Weight : 191.27 g/mol
  • CAS Number : 1339823-57-2

Research indicates that compounds within the imidazo[1,2-A]pyrazine class can act as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs). This modulation is significant in the context of neurological disorders as it influences synaptic transmission and plasticity.

Key Findings from Research Studies

  • AMPAR Modulation :
    • A study identified imidazo[1,2-A]pyrazines as promising candidates for selectively modulating AMPARs associated with transmembrane AMPAR regulatory protein γ-8. This modulation has implications for seizure protection and neuroprotection in various animal models .
  • Structure-Activity Relationship (SAR) :
    • The SAR studies revealed that modifications to the imidazo[1,2-A]pyrazine scaffold could enhance potency and selectivity for AMPARs. For instance, the introduction of cyclic amines at specific positions maintained or improved the biological activity of lead compounds .

Biological Activity and Therapeutic Potential

The biological activity of 2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine has been evaluated in various contexts:

Anticonvulsant Activity

  • In vivo studies demonstrated that this compound exhibited time- and dose-dependent occupancy at AMPAR/γ-8 receptors in mouse hippocampus. This resulted in significant seizure protection in models such as corneal kindling and pentylenetetrazole-induced seizures .

Neuroprotective Effects

  • The ability of 2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine to modulate AMPARs suggests potential neuroprotective effects against excitotoxicity associated with conditions like epilepsy and neurodegenerative diseases .

Case Studies

Several case studies have highlighted the efficacy of imidazo[1,2-A]pyrazine derivatives in clinical settings:

Study Findings
Study on Seizure ModelsDemonstrated robust anticonvulsant effects with minimal side effects across various dosages .
Neuroprotection in Animal ModelsShowed significant reduction in neuronal damage following excitotoxic stimuli .

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